Isoxochitlolone

Description

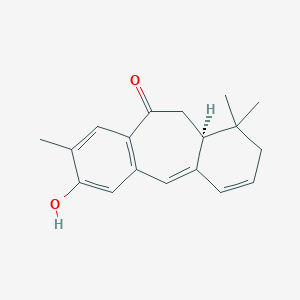

Structure

2D Structure

3D Structure

Properties

CAS No. |

140670-89-9 |

|---|---|

Molecular Formula |

C18H20O2 |

Molecular Weight |

268.3 g/mol |

IUPAC Name |

(11S)-5-hydroxy-6,12,12-trimethyltricyclo[9.4.0.03,8]pentadeca-1,3(8),4,6,14-pentaen-9-one |

InChI |

InChI=1S/C18H20O2/c1-11-7-14-13(9-16(11)19)8-12-5-4-6-18(2,3)15(12)10-17(14)20/h4-5,7-9,15,19H,6,10H2,1-3H3/t15-/m1/s1 |

InChI Key |

MPIUDNRLVNSATN-OAHLLOKOSA-N |

SMILES |

CC1=CC2=C(C=C3C=CCC(C3CC2=O)(C)C)C=C1O |

Isomeric SMILES |

CC1=CC2=C(C=C3C=CCC([C@@H]3CC2=O)(C)C)C=C1O |

Canonical SMILES |

CC1=CC2=C(C=C3C=CCC(C3CC2=O)(C)C)C=C1O |

Synonyms |

isoxochitlolone |

Origin of Product |

United States |

Isolation and Spectroscopic Characterization of Isoxochitlolone from Cnidoscolus Urens

Botanical Origin and Specimen Preparation

Collection and Authentication of Cnidoscolus urens Roots

Cnidoscolus urens is a perennial herb native to the tropical regions of the Americas, including countries such as Mexico, Costa Rica, and Venezuela. wikipedia.org It is commonly known by names such as bull nettle, spurge nettle, and mala mujer ("evil woman") due to the stinging hairs that cover the entire plant. wikipedia.org These hairs contain a poison that can cause significant skin irritation. wikipedia.org For phytochemical studies, the plant material is collected from its natural habitat. nih.govresearchgate.net

For instance, in one study, plant collection was carried out in the Caatinga biome, and a voucher specimen was deposited in the Herbarium of the Federal University of Bahia (ALCB 141510). nih.gov In another, botanical identification was performed by a professor from the Rural University of Pernambuco, with a voucher specimen deposited at the Herbarium Graziela Barroso of the Federal University of Piauí (TEPB 31,225). journalijdr.com The authentication of the plant material is a critical step to ensure the correct species is being studied. This is typically done by a botanist, and a voucher specimen is deposited in a recognized herbarium for future reference. nih.govjournalijdr.comimpactfactor.org

Methodological Considerations for Plant Material Processing

After collection, the plant material, specifically the roots for the isolation of Isoxochitlolone, undergoes processing to prepare it for extraction. nih.govnih.gov This typically involves drying the roots and then grinding them into a powder. nih.govresearchgate.net In some procedures, the plant parts are dried in an oven at a specific temperature, for example, 60°C for 12 hours. journalijdr.com The dried and powdered plant material provides a larger surface area for efficient solvent extraction. nih.govresearchgate.net

Extraction and Chromatographic Purification Protocols

Methanol-Based Extraction Strategies

The initial step in isolating this compound from Cnidoscolus urens roots involves extraction with a suitable solvent. Methanol (B129727) has been effectively used for this purpose. nih.gov A common method is exhaustive extraction, where the powdered plant material is soaked in the solvent for an extended period, such as 72 hours, to ensure maximum extraction of the chemical constituents. nih.gov The resulting mixture is then filtered to separate the solid plant material from the liquid extract containing the dissolved compounds. nih.gov The solvent is subsequently evaporated, often under reduced pressure, to yield a crude extract. nih.govresearchgate.net

Sequential Column Chromatography for Fractionation

Following extraction, the crude methanol extract is subjected to column chromatography for separation and purification. nih.goviipseries.org This technique separates compounds based on their differential adsorption to a stationary phase, which is typically silica (B1680970) gel. iipseries.orgamrita.eduuvic.ca The crude extract is loaded onto the column, and a solvent or a mixture of solvents (the mobile phase) is passed through it. uvic.caijariit.com

Compounds with lower polarity are generally eluted first, followed by those with higher polarity. uvic.ca The process can be carried out using a gradient elution method, where the polarity of the mobile phase is gradually increased. ijariit.com This allows for the separation of the complex mixture into different fractions. iipseries.orgijariit.com The fractions are collected sequentially and analyzed for their chemical composition.

Thin Layer Chromatography for Purity Assessment and Isolation

Thin-layer chromatography (TLC) is a crucial technique used throughout the isolation process. nih.gov It is employed to monitor the separation achieved by column chromatography and to assess the purity of the isolated fractions. nih.govacademicjournals.orgscitechnol.com In TLC, a small amount of the sample is spotted onto a plate coated with an adsorbent like silica gel. savemyexams.comscribd.com The plate is then placed in a chamber with a solvent system, which moves up the plate by capillary action, separating the components of the sample. scitechnol.comoperachem.com

The separation is based on the differential affinity of the compounds for the stationary and mobile phases. scribd.com The positions of the separated compounds can be visualized, for instance, under UV light. savemyexams.com Fractions from column chromatography that show a single spot on the TLC plate are considered to be pure. ijariit.com This technique was instrumental in the final purification of this compound. nih.gov

Spectroscopic Data for this compound

The structure of this compound was determined using various spectroscopic methods. nih.gov While the original research paper provides the detailed data, a summary of the types of spectroscopic techniques used is presented below.

| Spectroscopic Technique | Purpose |

| Mass Spectrometry (MS) | Determines the molecular weight and molecular formula of the compound. |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework of the molecule. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Gives information about the electronic transitions within the molecule, particularly conjugated systems. |

| X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov |

Advanced Spectroscopic Elucidation Techniques

The definitive structural assignment of this compound required the application of several advanced spectroscopic methods. nih.gov

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass-to-charge ratio (m/z) of a molecule with high accuracy. This precision allows for the unambiguous determination of a compound's elemental composition, a critical first step in structure elucidation. For this compound, HRMS was instrumental in establishing its molecular formula as C₁₈H₂₀O₂.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀O₂ |

| Calculated Mass | 284.14633 |

| Ionization Mode | ESI+ |

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic wavelengths, providing a molecular "fingerprint." The FTIR spectrum of this compound was used to identify key functional groups, confirming the presence of a hydroxyl group (O-H), a conjugated carbonyl group (C=O), aromatic rings, and aliphatic C-H bonds, which is consistent with its diterpenoid structure. nih.gov

Table 2: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3400 | Broad, Strong | O-H stretch (hydroxyl group) |

| ~3050 | Medium, Sharp | C-H stretch (aromatic) |

| ~2960-2850 | Strong, Sharp | C-H stretch (aliphatic CH₃, CH₂) |

| ~1685 | Strong, Sharp | C=O stretch (conjugated ketone) |

| ~1600, ~1470 | Medium-Weak | C=C stretch (aromatic ring) |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides data on the number of distinct types of protons in a molecule, their electronic environment (chemical shift), and the number of neighboring protons (spin-spin coupling). The analysis of the ¹H NMR spectrum of this compound was essential for piecing together its molecular framework, revealing the presence and connectivity of aromatic, aliphatic, and hydroxyl protons.

Table 3: Representative ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.10 | d, J=8.0 Hz | 1H | Aromatic H |

| ~6.85 | d, J=8.0 Hz | 1H | Aromatic H |

| ~6.75 | s | 1H | Aromatic H |

| ~5.50 | s | 1H | Ar-OH |

| ~4.50 | dd, J=10.0, 5.0 Hz | 1H | -CH(OH)- |

| ~3.10 | m | 1H | Benzylic CH |

| ~2.80 | m | 2H | Benzylic CH₂ |

| ~2.30 | s | 3H | Aromatic CH₃ |

| ~1.30 | s | 3H | Methyl CH₃ |

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift indicates its type (e.g., carbonyl, aromatic, aliphatic). The ¹³C NMR spectrum of this compound confirmed the presence of 18 carbon atoms and was used to identify the carbonyl carbon, aromatic carbons, and the various sp³-hybridized carbons of the alicyclic and methyl groups.

Table 4: Representative ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type |

|---|---|

| ~198.0 | C=O (Ketone) |

| ~155.0 | Aromatic C-O |

| ~130.0 - 145.0 | Aromatic Quaternary C |

| ~115.0 - 128.0 | Aromatic CH |

| ~75.0 | CH-OH |

| ~45.0 | Benzylic CH |

| ~40.0 | Quaternary C |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Two-Dimensional (2D) NMR Experiments for Connectivity Mapping

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy was instrumental in establishing the covalent framework of this compound. nih.gov Unlike one-dimensional (1D) NMR, which displays chemical shifts along a single frequency axis, 2D NMR experiments provide correlation data between nuclei, presented on a two-dimensional plot. huji.ac.illongdom.org This allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and reveals how these atoms are connected through chemical bonds. sdsu.edugithub.io

For this compound, a suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), would have been used to piece together its molecular structure. nih.govscience.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (vicinal protons). longdom.orgsdsu.edu Cross-peaks in a COSY spectrum reveal ¹H-¹H connectivity, allowing for the tracing of proton networks within the molecule. ua.es

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edugithub.io It is a powerful tool for assigning carbon resonances based on their attached, and often more easily assigned, protons. uvic.ca

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). sdsu.eduuvic.ca HMBC is crucial for connecting spin systems separated by quaternary carbons or heteroatoms and for assembling the complete carbon skeleton of the molecule. researchgate.net

While the specific cross-peaks from the 2D NMR spectra of this compound are not detailed in the preliminary communication, the reported ¹H and ¹³C NMR data were assigned using these techniques. nih.govacs.org The resulting assignments provide a clear picture of the molecule's intricate structure.

Table 1: ¹H and ¹³C NMR Data for this compound (Data sourced from Dominguez et al., 1992) acs.org

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH), Multiplicity, J (Hz) |

| 1 | 185.2 | |

| 2 | 128.4 | |

| 3 | 160.5 | 2.16, s |

| 4 | 100.8 | 6.05, s |

| 5 | 181.9 | |

| 6 | 110.1 | |

| 7 | 45.3 | 2.32, m, J=1.3, 5.7, 9.9, -13.9 |

| 8 | 25.5 | 1.65, m, J=1, 1.3, 9.9, 12.1, -13.9 |

| 9 | 48.2 | |

| 10 | 35.1 | |

| 11 | 21.6 | |

| 12 | 26.5 | |

| 13 | 38.0 | |

| 14 | 33.3 | |

| 15-Me | 21.6 | 1.25, s |

| 15-Me | 28.1 | 0.93, s |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a molecule. technologynetworks.comwikipedia.org This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. wikipedia.org The wavelengths of maximum absorbance (λmax) provide information about the electronic structure of the molecule, particularly the extent and nature of conjugated systems, which are alternating single and multiple bonds. uu.nlresearchgate.net

The UV spectrum of this compound was recorded in ethanol (B145695) (EtOH) and showed multiple absorption maxima, which is characteristic of a highly conjugated system. acs.org The presence of several chromophores, or light-absorbing groups, within the molecule gives rise to these distinct electronic transitions. wikipedia.org

The observed absorption bands at 245, 284, 310, and 355 nm confirm the presence of a complex conjugated system within the this compound structure. acs.org The addition of a base (NaOMe) caused a shift in the absorption maxima to 300 and 365 nm, indicating the presence of an acidic phenolic group. acs.org

Table 2: UV-Vis Spectroscopic Data for this compound (Data sourced from Dominguez et al., 1992) acs.org

| Solvent | λmax (nm) |

| EtOH | 245, 284, 310, 355 |

| EtOH + NaOMe | 300, 365 |

X-ray Crystallography for Definitive Three-Dimensional Structure and Stereochemistry

For this compound, single-crystal X-ray diffraction analysis was the ultimate tool for confirming the structure deduced from spectroscopic methods. nih.govacs.org This technique unambiguously established the connectivity and, crucially, the relative and absolute stereochemistry of the molecule. The crystallographic data provided a complete and accurate three-dimensional model of this compound, solidifying its identification as a new natural product. nih.govacs.org The successful crystallization and subsequent X-ray analysis were pivotal in finalizing the structural elucidation process. nih.gov

Biological Activity Profiles of Isoxochitlolone: in Vitro Investigations

Antimicrobial Activity Assessment

Isoxochitlolone, a compound isolated from the roots of Cnidosculus urens, has been the subject of preliminary antimicrobial evaluations. udel.edunih.gov These initial screenings have provided foundational evidence of its inhibitory effects against both Gram-negative and Gram-positive bacteria.

Evaluation Against Gram-Negative Bacterial Strains: Escherichia coli

In preliminary in vitro testing, this compound demonstrated biological activity against the Gram-negative bacterium Escherichia coli. udel.edunih.govresearchgate.net This finding is significant as E. coli is a common pathogen, and the search for novel compounds to combat it is ongoing. frontiersin.orglu.lvscielo.br The initial report identified this activity but did not quantify the extent of inhibition, such as the Minimum Inhibitory Concentration (MIC). udel.eduresearchgate.net

Evaluation Against Gram-Positive Bacterial Strains: Staphylococcus aureus

Alongside its effects on Gram-negative bacteria, this compound was also found to be active against the Gram-positive strain Staphylococcus aureus. udel.edunih.govresearchgate.net S. aureus, particularly resistant strains like MRSA, represents a major challenge in clinical settings, making the discovery of new antibacterial agents crucial. researchgate.nettamu.edu The foundational study confirmed this activity, establishing a basis for further investigation into its potential. udel.eduresearchgate.net

Table 1: Antimicrobial Activity of this compound This table summarizes the reported preliminary findings.

| Compound | Target Microorganism | Bacterial Type | Reported Activity |

| This compound | Escherichia coli | Gram-Negative | Active udel.eduresearchgate.net |

| This compound | Staphylococcus aureus | Gram-Positive | Active udel.eduresearchgate.net |

Standardized Microbial Sensitivity Testing Methodologies

The evaluation of antimicrobial activity from natural products relies on standardized and reproducible methods. Common in vitro assays include agar (B569324) diffusion and broth dilution techniques.

Agar Diffusion Method: This technique, including agar well and disk diffusion, is a qualitative screening method. An antimicrobial agent is applied to a well or a paper disc on an agar plate inoculated with a test microorganism. The presence of a clear zone of inhibition around the well or disc indicates antimicrobial activity.

Broth Dilution Method: This is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth. The assay is typically performed in 96-well plates (microdilution) where the microorganism is exposed to serial dilutions of the test compound. This method is considered a gold standard for susceptibility testing.

These established protocols are essential for comparing the efficacy of new compounds like this compound against known antibiotics.

Comparative Biological Profiles with Co-occurring Phytochemicals

Analysis of Xochitloldione Bioactivity

Xochitloldione is a novel compound that was structurally identified along with this compound. udel.edunih.gov However, in the initial report that established the antibacterial properties of this compound, no specific biological activity was mentioned for xochitloldione. udel.edunih.govresearchgate.net Subsequent literature has not provided significant data on its pharmacological profile, and its specific contribution to the antimicrobial effects of the crude extract remains uncharacterized.

Evaluation of Lupeol (B1675499) Acetate's Role in Crude Extracts

**Table 2: Comparative Profile of Co-occurring Phytochemicals from *Cnidosculus urens***

| Compound | Chemical Class | Reported Biological Activity |

| This compound | Dibenzo[a,d]cycloheptenone derivative | Antibacterial against E. coli and S. aureus udel.eduresearchgate.net |

| Xochitloldione | Cyclohexanone (B45756) derivative | Bioactivity not specified in key literature udel.edunih.gov |

| Lupeol Acetate | Triterpenoid | Anti-inflammatory, Antimicrobial, Anticancer |

Mechanistic and Theoretical Investigations of Isoxochitlolone S Biological Actions

Proposed Molecular Targets and Pathways of Isoxochitlolone

Specific molecular targets and signaling pathways for this compound have not yet been definitively identified in published research. However, based on the activities observed in the broader class of dibenzo[a,d]cycloheptenones, it is hypothesized that this compound might interact with targets relevant to neurological disorders. ontosight.ai The preliminary antibacterial activity also suggests potential interactions with essential bacterial pathways or enzymes. Further research is necessary to elucidate the precise molecular binding sites and the downstream cellular effects of this compound.

Structure-Activity Relationship (SAR) Derivations

Currently, there is a lack of published studies on the structure-activity relationship (SAR) of this compound. SAR studies involve the synthesis and biological testing of a series of structurally related compounds to determine which chemical features are crucial for their biological effects. oncodesign-services.com Such investigations are vital for optimizing the potency and selectivity of a lead compound. oncodesign-services.com For this compound, this would involve creating derivatives with modified functional groups to probe the importance of its hydroxyl and trimethyl moieties and its dibenzo[a,d]cycloheptenone core. The insights from such studies would be invaluable for the rational design of new, more effective analogs.

Computational Approaches for Predicting this compound's Biological Interactions

In silico methods are powerful tools in modern drug discovery, offering insights into the potential interactions between a molecule and biological targets. researchgate.net These computational approaches, which include molecular docking and molecular dynamics simulations, can predict binding affinities and modes of interaction, thereby guiding experimental research. mdpi.comnih.gov

To date, specific computational studies focusing on this compound are not available in the scientific literature. The application of these predictive models could be a future direction for research, helping to screen potential protein targets and to understand the thermodynamic and kinetic aspects of its binding. Such computational analyses would be instrumental in forming testable hypotheses about the mechanism of action of this compound. nih.gov

Synthetic Chemistry and Biosynthetic Considerations of Isoxochitlolone

Design and Synthesis of Isoxochitlolone Analogs for Enhanced Bioactivity

To date, there are no specific reports on the design and synthesis of this compound analogs aimed at enhancing its biological activity. Research in this area is still in a nascent stage. However, based on established principles of medicinal chemistry, several strategies can be proposed for the rational design of this compound analogs with potentially improved properties.

The dibenzo[a,d]cycloheptenone scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in a variety of biologically active compounds. For instance, various derivatives of dibenzo[a,d]cycloalkenimines have been synthesized and evaluated as N-methyl-D-aspartate (NMDA) antagonists. nih.gov This suggests that modifications to the this compound structure could lead to new therapeutic agents.

Potential modifications to the this compound structure could include:

Modification of the Aromatic Rings: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, or nitro groups) on the two benzene (B151609) rings could modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its interaction with biological targets.

Alteration of the Hydroxyl Group: The phenolic hydroxyl group could be a key site for metabolic modification or for hydrogen bonding interactions with a target protein. Esterification or etherification of this group would alter its properties and could influence bioavailability and potency.

Modification of the Ketone Functionality: Reduction of the ketone to an alcohol or its conversion to an oxime or other derivatives could explore different binding orientations and interactions within a target's active site.

Stereochemical Variations: As this compound is a chiral molecule, the synthesis of its enantiomer and diastereomers would be crucial to understand the stereochemical requirements for its biological activity.

Table 2: Proposed this compound Analogs and Rationale for Synthesis

| Analog Type | Proposed Modification | Rationale for Enhanced Bioactivity |

| Aromatic Substituted Analog | Introduction of a chlorine or fluorine atom on one of the benzene rings. | Enhance membrane permeability and potentially improve binding affinity through halogen bonding. |

| Phenolic Ether Analog | Methylation of the hydroxyl group to a methoxy (B1213986) group. | Increase metabolic stability by blocking a potential site of glucuronidation. |

| Reduced Ketone Analog | Reduction of the C=O group to a secondary alcohol. | Introduce a new hydrogen bond donor/acceptor site and alter the three-dimensional shape. |

| Oxime Analog | Conversion of the ketone to an oxime (C=NOH). | Increase polarity and introduce new hydrogen bonding capabilities. |

The synthesis of these proposed analogs would likely follow similar synthetic routes as those developed for the core dibenzo[a,d]cycloheptenone skeleton, with appropriate modifications to introduce the desired functional groups. Subsequent biological evaluation of these analogs would be essential to establish structure-activity relationships (SAR) and guide the development of more potent and selective compounds.

Postulated Biosynthetic Routes to this compound in Cnidoscolus urens

The precise biosynthetic pathway of this compound in Cnidoscolus urens has not been experimentally elucidated. However, based on the well-established principles of diterpenoid biosynthesis in plants, particularly within the Euphorbiaceae family, a plausible route can be postulated. nih.govyork.ac.uk

Diterpenoids are derived from the C20 precursor, geranylgeranyl pyrophosphate (GGPP). researchgate.net GGPP is synthesized through the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are themselves produced via the mevalonate (B85504) (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.

The key step in the biosynthesis of many diterpenoids in the Euphorbiaceae family is the cyclization of GGPP to form casbene (B1241624). nih.govresearchgate.netpnas.org This reaction is catalyzed by the enzyme casbene synthase. Casbene itself serves as a precursor to a vast array of more complex, polycyclic diterpenoids through the action of various tailoring enzymes, primarily cytochrome P450 monooxygenases (CYP450s) and dehydrogenases. nih.govpnas.org These enzymes are often encoded by genes located in physical gene clusters. nih.gov

For this compound, the postulated biosynthetic pathway is as follows:

Formation of GGPP: The MVA and MEP pathways provide the five-carbon building blocks, IPP and DMAPP, which are condensed to form the linear C20 precursor, GGPP.

Initial Cyclization: GGPP undergoes a cyclization reaction catalyzed by a terpene cyclase, likely a casbene synthase or a related enzyme, to form a macrocyclic or bicyclic diterpene intermediate, such as casbene.

Secondary Cyclization and Rearrangement: The initial cyclic intermediate would then undergo further enzymatic transformations. This would likely involve a series of intramolecular cyclizations and rearrangements to construct the characteristic tricyclic dibenzo[a,d]cycloheptene carbon skeleton.

Oxidative Modifications: The final steps would involve a series of oxidation reactions catalyzed by CYP450 enzymes. These oxidations would be responsible for the formation of the ketone and hydroxyl functionalities present in the final this compound structure, as well as the aromatization of the two six-membered rings. For instance, research on other casbene-derived diterpenoids has identified specific CYP450s that catalyze oxidations at various positions on the casbene skeleton. nih.gov

This proposed pathway highlights the modular nature of diterpenoid biosynthesis, where a common precursor is diversified through the action of a suite of specialized enzymes to generate a wide array of structurally complex natural products. researchgate.net

Future Research Perspectives and Applications of Isoxochitlolone

Comprehensive Mechanistic Elucidation of Antimicrobial Properties

Initial research has demonstrated that isoxochitlolone is active against both Escherichia coli and Staphylococcus aureus, representing Gram-negative and Gram-positive bacteria, respectively. nih.gov This broad-spectrum activity suggests a mechanism of action that may target fundamental cellular processes common to both types of bacteria. Future research will need to focus on pinpointing the precise molecular targets of this compound. Key areas of investigation will likely include:

Cell Membrane Integrity: Studies will be necessary to determine if this compound disrupts the bacterial cell membrane, leading to leakage of cellular components and ultimately cell death.

Enzyme Inhibition: Researchers will likely investigate the compound's ability to inhibit essential bacterial enzymes involved in processes such as cell wall synthesis, DNA replication, or protein synthesis.

Biofilm Formation: A critical area of research will be to understand if this compound can inhibit the formation of biofilms, which are a major contributor to antibiotic resistance and chronic infections.

Understanding the detailed mechanism of action is a crucial step in the development of this compound as a potential therapeutic agent. This knowledge will not only support its clinical development but also aid in the design of more potent and selective derivatives.

Exploration of Novel Therapeutic Applications Beyond Current Findings

While the initial focus has been on its antibacterial properties, the chemical structure of this compound suggests that it may possess a wider range of biological activities. Future research should explore its potential in other therapeutic areas, including:

Antifungal Activity: The compound should be screened against a panel of pathogenic fungi to determine its potential as an antifungal agent.

Antiviral Properties: Given the urgent need for new antiviral drugs, this compound should be investigated for its ability to inhibit the replication of various viruses.

Anti-inflammatory Effects: Many natural products with antimicrobial properties also exhibit anti-inflammatory activity. Investigating the potential of this compound to modulate inflammatory pathways could open up new therapeutic possibilities.

Anticancer Potential: The compound's cytotoxic effects should be evaluated against a range of cancer cell lines to explore its potential as an anticancer agent.

A comprehensive screening of this compound's bioactivity will be essential to uncover its full therapeutic potential.

Development of Sustainable Production Strategies for this compound

Currently, this compound is isolated from a natural source, Cnidosculus urens. nih.gov While this is suitable for initial research, it is often not a viable long-term strategy for large-scale production due to factors such as low yield, environmental impact, and variability in plant material. The development of sustainable and scalable production methods is therefore a critical area of future research. Key approaches to be explored include:

Total Synthesis: The development of a cost-effective and efficient total chemical synthesis route would provide a reliable and scalable source of this compound.

Biosynthesis: Investigating the biosynthetic pathway of this compound in Cnidosculus urens could enable the use of metabolic engineering and synthetic biology approaches to produce the compound in microbial hosts such as E. coli or yeast. This would offer a more sustainable and environmentally friendly production method.

Semi-synthesis: It may be possible to isolate a more abundant precursor from the plant and then convert it to this compound through a simple chemical modification.

The development of a sustainable production strategy will be crucial for the commercial viability of this compound and its derivatives.

Advanced Chemical Biology Studies and Translational Potential

To bridge the gap between a promising lead compound and a clinical candidate, a number of advanced chemical biology studies will be required. These studies will aim to improve the drug-like properties of this compound and to understand its behavior in biological systems. Key areas of focus will include:

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of this compound analogs will be necessary to understand the relationship between the compound's chemical structure and its biological activity. This will enable the design of more potent and selective compounds.

Target Deconvolution: Advanced techniques such as proteomics and genomics will be needed to identify the specific molecular targets of this compound in bacterial and human cells.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Preclinical studies in animal models will be necessary to evaluate the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its efficacy and safety.

The successful completion of these studies will be essential to realize the full translational potential of this compound and to pave the way for its development as a new therapeutic agent.

Q & A

Q. How can researchers ensure raw data transparency and reproducibility in this compound studies?

- Methodological Answer : Publish synthetic procedures, characterization data, and assay protocols in supplementary materials. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data archiving. Disclose instrument calibration details and software versions. For computational studies, share input files and code repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.